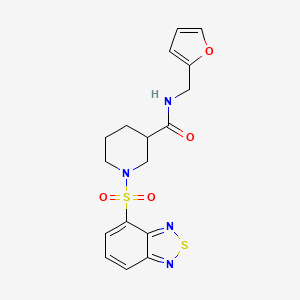
4-(2-chloro-5-nitrophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-5-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group and a dimethoxy-tetrahydroquinolinone core. Its chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-(2-chloro-5-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one involves several steps. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate (K₂CO₃) at room temperature. This reaction produces intermediate compounds, which are then further processed to obtain the final product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) and catalysts such as palladium on carbon (Pd/C).
Scientific Research Applications
4-(2-Chloro-5-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as a biochemical probe.
Medicine: Research is ongoing to investigate its potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 4-(2-chloro-5-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one stands out due to its unique combination of functional groups. Similar compounds include:
Properties
Molecular Formula |
C17H15ClN2O5 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
4-(2-chloro-5-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15ClN2O5/c1-24-15-6-12-10(7-17(21)19-14(12)8-16(15)25-2)11-5-9(20(22)23)3-4-13(11)18/h3-6,8,10H,7H2,1-2H3,(H,19,21) |
InChI Key |
JJROWAXUCSYDSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-Butyl-2,4-dioxo-1H,2H,3H,4H-benzo[G]pteridin-8-YL}propanamide](/img/structure/B11432772.png)
![5-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B11432776.png)
![7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11432777.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B11432785.png)
![Ethyl 5-(furan-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate](/img/structure/B11432801.png)

![7-[(4-Chlorophenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11432814.png)
![N-(3,4-dimethoxyphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11432827.png)
![7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11432831.png)
![4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile](/img/structure/B11432835.png)
![3-benzyl-8-[3-(benzyloxy)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432838.png)
![3-(2,4-dimethoxyphenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432839.png)
![1-(4-methylphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B11432844.png)
![2-(3-chlorophenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B11432876.png)
